HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN

Cyclodextrin Chemistry Regioselective Silylation Protecting Group Strategy

HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN (CAS 118646-79-0; synonym: hexakis(6-O-tert-butyldimethylsilyl)-α-cyclodextrin, per-6-O-TBDMS-α-CD) is a fully primary-face silylated derivative of α-cyclodextrin in which all six C-6 hydroxyl groups are protected with bulky tert-butyldimethylsilyl (TBDMS) groups. First reported by Takeo et al.

Molecular Formula C72H144O30Si6
Molecular Weight 1658.4 g/mol
Cat. No. B12067343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN
Molecular FormulaC72H144O30Si6
Molecular Weight1658.4 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O
InChIInChI=1S/C72H144O30Si6/c1-67(2,3)103(19,20)85-31-37-55-43(73)49(79)61(91-37)98-56-38(32-86-104(21,22)68(4,5)6)93-63(51(81)45(56)75)100-58-40(34-88-106(25,26)70(10,11)12)95-65(53(83)47(58)77)102-60-42(36-90-108(29,30)72(16,17)18)96-66(54(84)48(60)78)101-59-41(35-89-107(27,28)71(13,14)15)94-64(52(82)46(59)76)99-57-39(33-87-105(23,24)69(7,8)9)92-62(97-55)50(80)44(57)74/h37-66,73-84H,31-36H2,1-30H3
InChIKeyMKXWIWHMXDHHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN – A Per-6-O-TBDMS-Protected α-Cyclodextrin Synthetic Intermediate for Selective Secondary-Face Functionalization and Non-Aqueous Supramolecular Chemistry


HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN (CAS 118646-79-0; synonym: hexakis(6-O-tert-butyldimethylsilyl)-α-cyclodextrin, per-6-O-TBDMS-α-CD) is a fully primary-face silylated derivative of α-cyclodextrin in which all six C-6 hydroxyl groups are protected with bulky tert-butyldimethylsilyl (TBDMS) groups [1]. First reported by Takeo et al. in 1988 via regioselective silylation with TBDMS-Cl in DMF/imidazole (75% isolated yield), this compound serves as a critical protected intermediate enabling selective mono-, partial-, or per-functionalization of the secondary (2,3-hydroxyl) face of the α-cyclodextrin macrocycle [1]. It belongs to the broader class of per-6-O-silylated cyclodextrins that are commercially available as amphiphilic, water-insoluble derivatives soluble in non-polar organic solvents such as chloroform, hexane, and benzene [2][3]. The TBDMS protection renders the molecule substantially more hydrophobic than native α-cyclodextrin (aqueous solubility ~14.5 g/100 mL at 25°C) while retaining the six-glucose α-(1→4)-linked macrocyclic architecture with a cavity diameter of ~4.7–5.3 Å—the smallest among the three native cyclodextrin homologues [4].

Why HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN Cannot Be Replaced by Native α-Cyclodextrin or Other Per-6-O-Silylated Cyclodextrin Homologues in Critical Research Applications


Generic substitution among per-6-O-silylated cyclodextrins fails because the combination of cavity size (dictated by the number of glucose units: 6 for α, 7 for β, 8 for γ) and the steric environment imposed by TBDMS groups on the primary rim produces fundamentally different host–guest recognition, monolayer film-forming, and chromatographic chiral discrimination properties [1][2]. The α-CD cavity (~4.7–5.3 Å) is too narrow to accommodate guests such as pyrene after TBDMS substitution, whereas the β- and γ- homologues bind pyrene with association constants approaching 5 × 10^5 M^-1 [3]. Moreover, the 2,3-di-O-acetyl-6-O-TBDMS-α-CD (ASiAc) stationary phase derived from this compound fails to separate any enantiomeric pair of phenoxy acid methyl esters (PAMEs), while the γ-CD analog (GSiAc) successfully resolves 34 of 46 PAMEs [4]. Conversely, the β-CD TBDMS derivative exhibits problematic aggregation in chloroform and hexane spreading solvents during Langmuir monolayer formation, whereas the α- and γ- homologues provide more reproducible isotherms [2]. Selection among these compounds must therefore be driven by specific application requirements for cavity size, guest inclusion capacity, monolayer film quality, and chromatographic enantioselectivity—not by interchangeability within the silylated cyclodextrin class.

Quantitative Evidence Guide: How HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN Differs from Its Closest Analogs—Head-to-Head Comparative Data for Procurement Decisions


Synthesis Yield: Hexakis(6-O-TBDMS)-α-CD Achieves 75% Isolated Yield, Exceeding the β- (70%) and γ- (67%) Homologues Under Identical TBDMS-Cl/Imidazole/DMF Conditions

In the seminal comparative study of regioselective tert-butyldimethylsilylation across cyclodextrin homologues, Takeo et al. reported isolated yields for the per-6-O-TBDMS derivatives of α-, β-, and γ-cyclodextrins synthesized under the same reaction conditions (TBDMS-Cl, imidazole, DMF). The hexakis(6-O-TBDMS)-α-CD was obtained in 75% yield [1]. The corresponding heptakis(6-O-TBDMS)-β-CD was obtained in 70% yield, and the octakis(6-O-TBDMS)-γ-CD in 67% yield [1]. More recently, Benkovics et al. published an optimized scalable protocol in Nature Protocols that delivers per-6-O-TBDMS-α-CD at ≥98% purity (HPLC) on up to ~35 g scale, demonstrating industrial translatability superior to earlier chromatography-intensive methods [2].

Cyclodextrin Chemistry Regioselective Silylation Protecting Group Strategy

Host–Guest Inclusion: TBDMS-α-CD Is Incapable of Complexing Pyrene, Whereas TBDMS-β-CD and TBDMS-γ-CD Bind with Association Constants of 4.85 × 10^5 M^-1 and 4.91 × 10^5 M^-1

Steady-state fluorescence spectroscopy studies by Eddaoudi et al. directly compared the complexation of pyrene by per-6-O-TBDMS-α-, β-, and γ-cyclodextrins in 90:10 H2O–DMF solution [1]. The TBDMS-α-CD derivative did not form any detectable inclusion complex with pyrene, which was attributed to steric hindrance from the bulky TBDMS groups combined with the inherently narrow α-CD cavity (~4.7–5.3 Å) [1]. In stark contrast, TBDMS-β-CD and TBDMS-γ-CD both formed 1:1 host–guest complexes with high association constants: 4.85 × 10^5 M^-1 for β-CD(SiR)7 and 4.91 × 10^5 M^-1 for γ-CD(SiR)8 [1]. Analysis of the I/III peak ratios further indicated a more polar cavity microenvironment for the γ-CD complex [1].

Supramolecular Chemistry Fluorescence Spectroscopy Molecular Recognition

Langmuir Monolayer Reproducibility: TBDMS-α-CD Avoids the Aggregation-Induced Isotherm Inconsistency That Plagues TBDMS-β-CD in Chloroform and Hexane Spreading Solvents

Flasiński et al. conducted a thorough Langmuir monolayer characterization of commercially available per-6-O-TBDMS-α-, β-, and γ-cyclodextrins using surface manometry (π/A isotherms, stability experiments) and high-resolution surface imaging (BAM, AFM) [1]. A critical finding was that TBDMS-β-CD exhibited inconsistent behavior in isotherm reproducibility upon compression, attributed to molecular aggregation in chloroform and hexane spreading solvents [1]. Good reproducibility for β-CD could only be restored using a mixed hexane/isopropanol 7:3 (v/v) solvent system [1]. In contrast, both TBDMS-α-CD and TBDMS-γ-CD did not exhibit this aggregation-related inconsistency under the same chloroform or hexane conditions, enabling simpler experimental workflows [1]. AFM imaging further revealed that films spread from chloroform produced discontinuous multilayered structures (~10 nm heights), while the optimized solvent system yielded monomolecular dispersion [1].

Langmuir-Blodgett Films Interfacial Science Sensor Materials

GC Stationary-Phase Enantioselectivity for Phenoxy Acid Methyl Esters: ASiAc (Derived from TBDMS-α-CD) Separates Zero Enantiomeric Pairs, While GSiAc (Derived from TBDMS-γ-CD) Separates 34 of 46 PAMEs

A direct comparative evaluation of hexakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-α-cyclodextrin (ASiAc) and octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin (GSiAc) as chiral stationary phases for capillary GC was performed using a test set of 46 phenoxy acid methyl esters (PAMEs) [1]. The ASiAc column (derived from the target compound) failed to separate any enantiomeric pair among all 46 PAME analytes tested [1]. By contrast, the GSiAc column successfully resolved enantiomers of 34 out of 46 PAMEs, with fluoro-substituted and meta-substituted PAMEs showing particularly favorable enantioseparation [1]. Column dimensions were identical (15 m × 0.25 mm i.d., 0.25 μm film thickness), and hydrogen carrier gas was used at 50 cm/s linear velocity [1].

Chiral Chromatography Enantioselective GC Cyclodextrin Stationary Phases

GC Separation of Underivatized Alkylphenols: ASiAc, BSiAc, and GSiAc Columns All Separate 22 C0–C3 Alkylphenols, but BSiAc Yields the Best Single-Run Resolution with Only 2 Co-Eluted Compounds

Phonphai and Shitangkoon systematically compared three derivatized cyclodextrin stationary phases—hexakis(2,3-di-O-acetyl-6-O-TBDMS)-α-CD (ASiAc), heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-CD (BSiAc), and octakis(2,3-di-O-acetyl-6-O-TBDMS)-γ-CD (GSiAc)—for the single-run capillary GC separation of 22 underivatized C0–C3 alkylphenols without prior derivatization [1]. All three phases achieved separation of the 22-component mixture, but the medium-size BSiAc column provided the best resolution, yielding only 2 co-eluted compounds [1]. The ASiAc column (derived from the target compound) exhibited more co-elutions than BSiAc under identical chromatographic conditions (15 m column, 0.25 mm i.d., temperature program 70–128 °C at 10 °C/min, then to 220 °C at 30 °C/min; total run time 8.8 min on BSiAc) [1].

Environmental Analysis Alkylphenol Separation Derivatized Cyclodextrin GC Phases

Best-Fit Application Scenarios for HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN Derived from Quantitative Comparative Evidence


Protected Intermediate for Regioselective Secondary-Face Functionalization of α-Cyclodextrin

The primary and most well-established application of hexakis(6-O-TBDMS)-α-CD is as a key protected intermediate for the selective introduction of functional groups (methyl, acetyl, benzyl, propyl, methanesulfonyl, p-toluenesulfonyl, azido, halo, etc.) at the 2- and 3-OH positions of the α-cyclodextrin scaffold [1][2]. Its 75% synthesis yield (superior to the 70% and 67% for β- and γ- homologues) and the availability of a scalable ≥98% purity protocol (up to ~35 g) make it the most procurement-efficient member of the per-6-O-TBDMS-CD family for downstream derivatization [3][4]. After secondary-face functionalization, the TBDMS groups are cleaved under mild fluoride conditions (e.g., TBAF or HF·pyridine) to regenerate the primary hydroxyls, yielding selectively 2,3-modified α-CD derivatives suitable for pharmaceutical formulation, chiral selector preparation, or advanced material synthesis.

Langmuir-Blodgett Film Fabrication for Sensor and Molecular Device Research

TBDMS-α-CD is preferentially selected over TBDMS-β-CD for Langmuir monolayer and Langmuir-Blodgett film applications where reproducibility of surface pressure–area (π/A) isotherms is paramount. The β-CD homologue exhibits aggregation-induced isotherm inconsistency in standard chloroform and hexane spreading solvents, necessitating mixed-solvent optimization (hexane/isopropanol 7:3 v/v) [5]. TBDMS-α-CD avoids this complication, enabling straightforward monolayer preparation with monomolecular dispersion as confirmed by AFM [5]. Its amphiphilic character—hydrophobic TBDMS primary face and hydrophilic secondary hydroxyl face—promotes oriented assembly at the air–water interface, making it suitable for sensor coatings, molecular recognition interfaces, and supramolecular thin-film devices.

Negative-Control or Size-Exclusion Host in Supramolecular Fluorescence Studies

For fluorescence-based host–guest screening campaigns involving polyaromatic hydrocarbon guests (exemplified by pyrene), TBDMS-α-CD serves as a definitive negative-control host: its cavity is sterically occluded by the TBDMS groups, preventing any detectable inclusion complex formation (K_a effectively zero) [6]. This contrasts sharply with TBDMS-β-CD and TBDMS-γ-CD, which both bind pyrene with association constants of ~4.9 × 10^5 M^-1 [6]. Researchers investigating structure–binding relationships across the cyclodextrin series can use TBDMS-α-CD to establish the lower bound of cavity-size-dependent inclusion, confirming that guest encapsulation requires the 7- or 8-glucose macrocycle when the primary rim is silylated.

Precursor for the Commercial Chiral GC Stationary Phase alpha-DEX 225 (2,3-Di-O-acetyl-6-O-TBDMS-α-CD)

The 2,3-di-O-acetyl derivative of the target compound (ASiAc) is the active chiral selector in the commercially available Supelco alpha-DEX 225 capillary GC column . While the ASiAc phase does not resolve phenoxy acid methyl ester enantiomers and is suboptimal for alkylphenol profiling compared to the β-CD analog [7][8], it provides complementary selectivity for other chiral analyte classes where the smaller α-CD cavity offers orthogonal retention mechanisms. Procurement of the high-purity TBDMS-α-CD intermediate is essential for laboratories that formulate custom chiral stationary phases or conduct fundamental studies of cyclodextrin-mediated chiral recognition mechanisms.

Quote Request

Request a Quote for HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-alpha-CYCLODEXTRIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.